molecular formula C18H16N2O2S B2569415 1-Benzothiophen-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone CAS No. 2380060-93-3

1-Benzothiophen-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone

Cat. No. B2569415
CAS RN: 2380060-93-3
M. Wt: 324.4
InChI Key: ADQKBWNXESTTBY-UHFFFAOYSA-N
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Description

1-Benzothiophen-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone is a chemical compound . It is a type of aromatic ketone, which are important pharmaceutical intermediates, especially the pyridin-2-yl-methanone motifs .


Synthesis Analysis

The synthesis of aromatic ketones like 1-Benzothiophen-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone has gained extensive attention in recent years . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .


Chemical Reactions Analysis

In the synthesis of aromatic ketones like 1-Benzothiophen-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone, transition metals catalyze the oxidation of Csp3-H . This reaction involves pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine .

properties

IUPAC Name

1-benzothiophen-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c21-18(17-8-14-4-1-2-6-16(14)23-17)20-10-13(11-20)12-22-15-5-3-7-19-9-15/h1-9,13H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQKBWNXESTTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3S2)COC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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